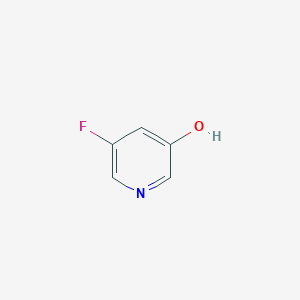

3-Fluoro-5-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFLFKASIHPKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376561 | |

| Record name | 3-Fluoro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209328-55-2 | |

| Record name | 3-Fluoro-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-hydroxypyridine: Properties, Synthesis, and Applications in Modern Chemistry

Abstract: 3-Fluoro-5-hydroxypyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine and hydroxyl substituents on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals.[1] The combination of these two features in this compound creates a versatile synthon with a unique reactivity profile, making it a sought-after intermediate in the development of novel therapeutic agents and functional materials.

Chemical and Structural Properties

A thorough understanding of the physicochemical and structural characteristics of this compound is fundamental to its effective application in synthetic chemistry.

Core Chemical Identifiers

| Property | Value |

| Molecular Formula | C₅H₄FNO[2][3] |

| Molecular Weight | 113.09 g/mol [2] |

| CAS Number | 209328-55-2[2] |

| Appearance | Off-white to light brown crystalline powder[4] |

| IUPAC Name | 5-fluoropyridin-3-ol[2] |

| SMILES | C1=C(C=NC=C1F)O[2][5] |

| InChI | InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H[2][3][5] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 161-164 °C | [4] |

| Boiling Point | 303.0±22.0 °C (Predicted) | [4] |

| pKa | 8.38±0.10 (Predicted) | [4] |

| XlogP | 0.6 | [2][5] |

Molecular Structure and Tautomerism

This compound can exist in equilibrium with its tautomeric form, 5-fluoropyridin-3(2H)-one. The position of this equilibrium is dependent on the solvent environment. In many common organic solvents, the aromatic hydroxypyridine form is predominant.

Caption: Tautomeric equilibrium between this compound and its pyridone form.

Spectral Data

While a publicly available, citable spectrum for this compound is not readily found, the following are expected characteristic spectral features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with splitting patterns influenced by both fluorine and nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine and the hydroxyl group will exhibit characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available aminopyridine derivative.

Recommended Synthetic Protocol

A common and effective method for the synthesis of this compound involves the diazotization of 3-amino-5-fluoropyridine, followed by hydrolysis of the resulting diazonium salt. This approach is based on established chemical transformations for the conversion of aromatic amines to phenols.

Starting Material: 3-Amino-5-fluoropyridine[6][7] Key Reagents: Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), Water

Experimental Workflow:

Caption: A logical workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Diazotization: 3-Amino-5-fluoropyridine is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid, and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is the critical step, and the low temperature is essential to prevent its premature decomposition.

-

Hydrolysis: After the addition of sodium nitrite is complete, the reaction mixture is allowed to warm to room temperature and then gently heated. This promotes the hydrolysis of the diazonium salt, where the diazonium group is replaced by a hydroxyl group, yielding this compound.

-

Work-up and Purification: The reaction mixture is cooled and neutralized with a mild base, such as sodium bicarbonate. The product is then extracted into a suitable organic solvent, like ethyl acetate. The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Chemical Reactivity

The reactivity of this compound is governed by the electronic interplay of the fluorine atom, the hydroxyl group, and the pyridine ring nitrogen. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the ring electron-deficient and influences the acidity of the hydroxyl group. The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted into a good leaving group for subsequent cross-coupling reactions.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of a variety of biologically active molecules.

Medicinal Chemistry

The fluorinated hydroxypyridine motif is of particular interest in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can serve as a hydrogen bond donor, facilitating strong interactions with the kinase hinge region. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. While specific drugs containing the this compound core are not yet prevalent, its structural analogs are key components in the synthesis of various kinase inhibitors.[8][9][10] For instance, related fluorinated pyridine derivatives are integral to the synthesis of inhibitors for kinases such as GSK-3.[11]

Materials Science

The unique electronic and coordination properties of this compound make it a candidate for the development of novel organic electronic materials and metal-organic frameworks (MOFs). The pyridine nitrogen can coordinate to metal centers, and the electronic properties of the molecule can be tuned through derivatization of the hydroxyl group.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic transformations. The unique combination of a pyridine ring, a fluorine atom, and a hydroxyl group provides a rich platform for the development of novel compounds with tailored properties. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the importance of synthons like this compound is set to increase.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C5H4FNO). Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). US20100184980A1 - Process for Preparing 5-Fluoro-1H-Pyrazolo [3,4-b] Pyridin-3-amine and Derivatives Thereof.

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents. (n.d.). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.

-

PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.

-

Justia Patents. (2022, November 24). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.

- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). WO2004000833A1 - Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase.

-

ResearchGate. (n.d.). How to synthesizer of 3-hydroxy pyridine?. Retrieved January 9, 2026, from [Link]

-

Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. Retrieved January 9, 2026, from [Link]

-

PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. This compound | C5H4FNO | CID 2762906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound CAS#: 209328-55-2 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C5H4FNO) [pubchemlite.lcsb.uni.lu]

- 6. 3-アミノ-5-フルオロピリジン | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Amino-5-fluoropyridine, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 8. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 10. WO2004000833A1 - Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase - Google Patents [patents.google.com]

- 11. US20100184980A1 - Process for Preparing 5-Fluoro-1H-Pyrazolo [3,4-b] Pyridin-3-amine and Derivatives Thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Fluoro-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these scaffolds, fluorinated hydroxypyridines represent a class of compounds with significant potential in drug discovery. This technical guide provides an in-depth exploration of the physicochemical characteristics of a key member of this class: 3-Fluoro-5-hydroxypyridine.

As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive and insightful narrative that elucidates the "why" behind the observed properties and the "how" of their experimental determination. This guide is structured to provide a comprehensive understanding of this compound, from its fundamental molecular attributes to its practical implications in a laboratory setting. We will delve into its electronic nature, spectroscopic signature, and key physicochemical parameters, while also providing detailed, field-proven protocols for their characterization. Where experimental data for this specific molecule is not publicly available, we will draw upon established principles and data from closely related analogs to provide reasoned estimations, always maintaining a clear distinction between experimental and inferred information.

This document is designed to be a valuable resource for researchers actively engaged in the design and development of novel therapeutics, providing both foundational knowledge and practical guidance.

Molecular Structure and Key Identifiers

This compound is a substituted pyridine ring, a foundational heterocyclic motif in numerous pharmaceuticals. The strategic placement of a fluorine atom and a hydroxyl group significantly influences its electronic distribution and, consequently, its chemical behavior.

-

IUPAC Name: 5-Fluoropyridin-3-ol[1]

-

Synonyms: this compound, 5-Fluoro-3-pyridinol[1]

-

CAS Number: 209328-55-2[1]

-

Molecular Formula: C₅H₄FNO[1]

-

Molecular Weight: 113.09 g/mol [1]

The structure consists of a pyridine ring with a fluorine atom at the 3-position and a hydroxyl group at the 5-position. This substitution pattern is crucial, as the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, mediated by the aromatic ring, governs the molecule's reactivity, acidity, and potential for intermolecular interactions.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical properties is paramount in drug discovery, influencing everything from solubility and membrane permeability to target binding and metabolic stability. The following table summarizes the available experimental and predicted data for this compound.

| Property | Value | Source & Notes |

| Melting Point | 161-164 °C | [2] Experimental value. |

| Boiling Point | 303.0 ± 22.0 °C | [2] Predicted value. |

| pKa | 8.38 ± 0.10 | [3] Predicted value. The fluorine atom's electron-withdrawing nature is expected to decrease the basicity of the pyridine nitrogen compared to 3-hydroxypyridine.[4] |

| XLogP3 | 0.6 | [1] Computed value, indicating moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1] Computed value. |

| Density | 1.325 ± 0.06 g/cm³ | [2] Predicted value. |

Solubility: Experimental solubility data for this compound is not readily available. However, based on the properties of the related compound 3-hydroxypyridine, which is soluble in water and polar organic solvents, this compound is anticipated to exhibit similar solubility characteristics. The presence of the polar hydroxyl group and the pyridine nitrogen allows for hydrogen bonding with protic solvents like water and alcohols. Its moderate lipophilicity, as suggested by the XLogP3 value, may also confer solubility in less polar organic solvents.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a signal for the hydroxyl proton.

-

Aromatic Protons (δ 7.0-8.5 ppm): The chemical shifts of the ring protons will be influenced by the electron-withdrawing fluorine and the electron-donating hydroxyl group. The protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

-

Hydroxyl Proton (variable): The chemical shift of the -OH proton is variable and depends on the solvent, concentration, and temperature. It may appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring.

-

Aromatic Carbons (δ 110-160 ppm): The chemical shifts will be influenced by the attached heteroatoms (N, O, F). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. Carbons at two and three bonds away from the fluorine will show smaller coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C=C and C=N Stretching (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (113.09 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents. Common fragmentation pathways may involve the loss of small molecules such as CO or HCN.

Synthesis and Reactivity

The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic ring can undergo electrophilic or nucleophilic substitution, with the positions of substitution directed by the existing fluoro and hydroxyl groups. The hydroxyl group can be acylated, alkylated, or participate in other reactions typical of phenols.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.

This compound, as a fluorinated hydroxypyridine, is a valuable building block for the synthesis of novel drug candidates. It has been specifically cited for its use in the preparation of pyridine derivatives that act as thyroid hormone β receptor agonists[3]. This highlights its potential in developing therapies for metabolic disorders and other conditions where this receptor is a target. The combination of the hydrogen bonding capabilities of the hydroxyl group and the metabolic stability often conferred by the fluorine atom makes this scaffold attractive for lead optimization campaigns.

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the GHS hazard statements from PubChem and data from structurally similar compounds, the following precautions should be taken:

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., water or a water/methanol mixture).

-

Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition. Continue the titration well past the equivalence point.

-

Repeat the titration with 0.1 M NaOH as the titrant.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate titration curves.

-

Determine the equivalence point(s) from the inflection points of the curves (or by analyzing the first or second derivative of the curve).

-

The pKa is the pH at the half-equivalence point.

-

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Characterization by NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for unambiguous structure elucidation. The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the hydroxyl proton signal.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Workflow Diagram:

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

This compound is a molecule of significant interest in the field of drug discovery, offering a versatile scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known and predicted physicochemical characteristics, drawing upon available data and established scientific principles. While a complete experimental dataset for this specific molecule remains to be fully elucidated in the public domain, the information presented herein serves as a robust foundation for researchers. The provided protocols offer a clear and reliable framework for the experimental determination of its key properties, ensuring the generation of high-quality, reproducible data. As the quest for new and improved medicines continues, a deep understanding of the physicochemical properties of such key building blocks will undoubtedly play a pivotal role in the successful design and development of the next generation of pharmaceuticals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762906, this compound. Retrieved from [Link]

-

El-Faham, A., et al. (2021). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2021(4), M1298. [Link]

Sources

The Strategic Synthesis and Application of Fluorinated Pyridinols: A Technical Guide for Drug Discovery and Development

Abstract

The strategic incorporation of fluorine into the pyridinol scaffold represents a powerful tactic in modern medicinal chemistry and agrochemical design. The unique physicochemical properties conferred by fluorine—including altered acidity, lipophilicity, and metabolic stability—provide a nuanced toolkit for optimizing molecular behavior. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of fluorinated pyridinols. We delve into the causality behind experimental choices in key synthetic methodologies, including nucleophilic aromatic substitution, electrophilic fluorination, and modern catalytic strategies. Detailed, field-proven protocols are provided for core reactions, supported by mechanistic insights and quantitative data to ensure scientific integrity and reproducibility. This guide is structured to serve as a practical and authoritative resource for the rational design and discovery of next-generation fluorinated pyridinol-based compounds.

The Fluorinated Pyridinol Scaffold: A Privileged Motif in Chemical Design

Pyridinols, and their tautomeric pyridone forms, are foundational structures in a multitude of therapeutic agents. The introduction of fluorine, the most electronegative element, into this heterocyclic system can dramatically reshape its physicochemical profile. This alteration is not merely an incremental change but a strategic modification that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of fluorine can enhance metabolic stability, modulate receptor binding affinity, and improve bioavailability, making fluorinated pyridinols highly sought-after building blocks in the design of novel therapeutics and advanced agrochemicals.[1][2]

The effects of fluorination are multifaceted. The strong electron-withdrawing nature of fluorine can significantly impact the acidity (pKa) of both the pyridinium nitrogen and the hydroxyl group, which in turn affects the molecule's ionization state at physiological pH.[1] Furthermore, the influence of fluorine on lipophilicity (logP) is complex and context-dependent, sometimes increasing it and at other times decreasing it due to powerful inductive effects and modified solvation properties.[1] A critical characteristic of pyridinols is their existence in a tautomeric equilibrium with the corresponding pyridone form.[1] This equilibrium is highly sensitive to the substitution pattern, and fluorination can shift this balance, thereby altering the molecule's hydrogen bonding capacity and its interactions with biological targets.[1]

Physicochemical Properties of Fluorinated Pyridinols: A Quantitative Perspective

The predictable, yet sometimes counterintuitive, changes in a molecule's properties upon fluorination are primarily driven by the strong electron-withdrawing nature of the fluorine atom.[1] Understanding these shifts is critical for the rational design of fluorinated pyridinol-containing compounds.

Impact on Acidity (pKa)

Fluorination has a pronounced effect on the acidity of the pyridinol scaffold. The inductive effect of fluorine lowers the electron density of the pyridine ring, which in turn decreases the basicity of the nitrogen atom, resulting in a lower pKa of the conjugate acid.[1] Consequently, fluorinated pyridinols are weaker bases than their non-fluorinated counterparts.[1] Conversely, this electron-withdrawing effect enhances the acidity of the hydroxyl group, leading to a lower pKa.[1]

Modulation of Lipophilicity (logP/logD)

The effect of fluorine on lipophilicity is not straightforward. While the addition of a single fluorine atom often increases the octanol-water partition coefficient (logP), the introduction of multiple fluorine atoms or fluoroalkyl groups can lead to more complex behavior. The high polarity of the C-F bond can lead to altered solvation properties that may decrease lipophilicity in certain contexts. For ionizable molecules like pyridinols, the distribution coefficient (logD) at a specific pH is often a more biologically relevant descriptor.[1]

| Compound/Substituent | pKa (Conjugate Acid) | logP/logD | Reference |

| 2-(Methylthio)pyridine | 3.69 | 1.69 (logD 7.4) | [3] |

| 2-(Trifluoromethylthio)pyridine | 0.97 | 2.13 (logD 7.4) | [3] |

| 2-(Difluoromethylthio)pyridine | 1.95 | 1.95 (logD 7.4) | [3] |

| 2-(Ethylthio)pyridine | 3.68 | N/A | [3] |

| 2-(2,2,2-Trifluoroethylthio)pyridine | 1.49 | N/A | [3] |

| PDE9 Inhibitor (non-fluorinated) | 8.8 | N/A | [4] |

| PDE9 Inhibitor (fluorinated analogue) | 7.6 | N/A | [4] |

Note: pKa and logP/logD values are highly dependent on the specific molecular structure and the experimental or computational method used for their determination. This table illustrates general trends.

Tautomeric Equilibrium

Pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms. This equilibrium is crucial as it dictates the molecule's aromaticity, shape, and hydrogen-bonding capabilities. The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents.[1] In aqueous solutions, the more polar pyridone tautomer is often favored, whereas the pyridinol form can be more prevalent in the gas phase or in non-polar solvents.[1] The strong inductive effect of fluorine can stabilize the pyridone form by withdrawing electron density from the ring system.[1]

Caption: Tautomeric equilibrium between a fluorinated pyridinol and its pyridone form.

Synthetic Strategies for the Preparation of Fluorinated Pyridinols

The synthesis of fluorinated pyridinols can be achieved through a variety of methods, ranging from classical nucleophilic and electrophilic substitution reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route often depends on the desired substitution pattern, the nature of the starting materials, and the required regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine into the pyridine ring, particularly when the ring is activated by electron-withdrawing groups. In this reaction, a leaving group, such as a chloro, bromo, or nitro group, is displaced by a fluoride anion.

The SNAr reaction on pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions can be stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[5] Attack at the 3-position does not allow for this resonance stabilization, making the intermediate higher in energy and the reaction less favorable.[5] The choice of fluoride source is critical; anhydrous fluoride sources such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF) are often used in polar aprotic solvents like DMSO or sulfolane to enhance the nucleophilicity of the fluoride ion.[6] The reaction temperature is also a key parameter, with higher temperatures often required to overcome the activation energy of the reaction.

Caption: Generalized mechanism of SNAr for the synthesis of fluorinated pyridines.

This protocol details the synthesis of a fluorinated pyridine derivative via nucleophilic aromatic substitution of a nitro group.[6][7]

-

Materials:

-

Methyl 3-nitropyridine-4-carboxylate

-

Cesium fluoride (CsF)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Pentane

-

Distilled water

-

Nitrogen gas

-

Standard laboratory glassware for anhydrous reactions

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 eq) and cesium fluoride (5.0 eq).

-

Add anhydrous DMSO to the flask via syringe.

-

Heat the reaction mixture to 120 °C and stir for 90 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 EtOAc/pentane eluent system until complete conversion of the starting material is observed.

-

Cool the reaction mixture to room temperature and add distilled water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a 4:1 EtOAc/pentane eluent system to yield the pure methyl 3-fluoropyridine-4-carboxylate.

-

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich pyridine or pyridone with a reagent that serves as a source of "electrophilic fluorine" (a formal F+ equivalent). This method is particularly useful for the late-stage fluorination of complex molecules.

A variety of N-F reagents have been developed for electrophilic fluorination, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common due to their stability, ease of handling, and tunable reactivity.[8][9] The mechanism of electrophilic fluorination is still a subject of debate, with evidence for both SN2-type and single-electron transfer (SET) pathways, depending on the substrate and reagent.[8][9] The regioselectivity of the reaction is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions. For N-protected pyridone derivatives, fluorination with NFSI has been shown to occur regioselectively at the 5-position.[5][10] The choice of solvent is also important, with polar solvents like acetonitrile often being employed.

Caption: Generalized pathway for electrophilic fluorination of pyridinol derivatives.

This protocol describes the synthesis of a fluorinated 3,6-dihydropyridine using Selectfluor®.[11]

-

Materials:

-

1,2-Dihydropyridine derivative

-

Selectfluor®

-

Anhydrous acetonitrile

-

Argon gas

-

Standard laboratory glassware for anhydrous reactions

-

-

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 1,2-dihydropyridine derivative in anhydrous acetonitrile.

-

In a separate flask, prepare a solution of Selectfluor® (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution of the 1,2-dihydropyridine to 0 °C using an ice bath.

-

Slowly add the Selectfluor® solution dropwise to the cooled 1,2-dihydropyridine solution.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, the reaction mixture containing the fluorinated 3,6-dihydropyridine can often be used in subsequent steps without further purification.

-

Modern Catalytic Methods: Rh(III)-Catalyzed C-H Functionalization

Recent advances in organometallic chemistry have led to the development of powerful catalytic methods for the synthesis of fluorinated pyridines. Rhodium(III)-catalyzed C-H functionalization has emerged as a one-step method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[12][13]

This method offers a high degree of regioselectivity and functional group tolerance. The reaction proceeds via a C-H activation mechanism, followed by insertion of the alkyne and reductive elimination to form the pyridine ring. The choice of a non-hydroxylic solvent, such as ethyl acetate, is crucial to avoid displacement of the fluorine atom by the solvent.[13] The catalyst system, typically [Cp*RhCl2]2 with a metal acetate co-catalyst, is key to facilitating the C-H activation and subsequent cyclization steps.[13]

The following is a general procedure based on the work of Ellman and Bergman for the Rh(III)-catalyzed synthesis of 3-fluoropyridines.[12][13]

-

Materials:

-

α-Fluoro-α,β-unsaturated oxime

-

Alkyne

-

[Cp*RhCl2]2

-

Cesium pivalate (CsOPiv)

-

tert-Butanol (t-BuOH)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a vial, add the α-fluoro-α,β-unsaturated oxime (1.0 eq), the alkyne (1.2 eq), [Cp*RhCl2]2 (2.5 mol %), and CsOPiv (20 mol %).

-

Add t-BuOH as the solvent.

-

Seal the vial and heat the reaction mixture at 100 °C for the specified time (typically several hours).

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 3-fluoropyridine.

-

Applications of Fluorinated Pyridinols in Drug Discovery and Agrochemicals

The unique properties of fluorinated pyridinols have led to their incorporation into a wide range of biologically active molecules, including approved pharmaceuticals and advanced agrochemicals.

Drug Discovery

The strategic use of fluorinated pyridinols is exemplified by the anticancer agent Ivosidenib (AG-120) , a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] The synthesis of Ivosidenib utilizes fluorinated pyridine derivatives as key building blocks.[1] A number of recently FDA-approved drugs contain fluorinated pyridine or pyridone moieties, highlighting the continued importance of this scaffold in modern drug discovery.[3][10][14][15][16]

| Drug Name | Therapeutic Area | Role of Fluorinated Pyridine/Pyridone |

| Ivosidenib | Oncology | A key structural component of this mutant IDH1 inhibitor.[1] |

| Alpelisib | Oncology | The trifluoromethyl-substituted pyridine ring contributes to high metabolic stability and potent inhibition of PI3K.[3] |

| Piflufolastat F-18 | Diagnostic Imaging | A fluorinated pyridine derivative used as a PET imaging agent for prostate cancer.[3] |

| Selumetinib | Oncology | Contains a fluorinated benzimidazole moiety, where the fluorine atom is crucial for its inhibitory activity against MEK1.[14] |

| Capmatinib | Oncology | Features a mono-fluorinated phenyl group attached to an imidazo[1,2-b][1][3][12]triazine core.[14] |

Agrochemicals

Fluorinated pyridine derivatives are also important components of many modern agrochemicals, including herbicides and fungicides. The introduction of fluorine can enhance the efficacy and selectivity of these agents. For example, 2,3-difluoropyridine derivatives are valuable intermediates in the synthesis of herbicides.[17] Pyridin-4-ol and its chlorinated derivatives serve as precursors for herbicides like Pyriclor.[18]

Conclusion

The synthesis and application of fluorinated pyridinols represent a vibrant and impactful area of chemical research. As our understanding of the nuanced effects of fluorination deepens and synthetic methodologies become more sophisticated, the strategic incorporation of fluorine into the pyridinol scaffold will undoubtedly continue to fuel the discovery and development of innovative pharmaceuticals and agrochemicals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this privileged structural motif.

References

-

Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. [Link]

-

Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC, NIH. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

-

Electrophilic fluorination - Wikipedia. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). PubMed. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). [Link]

-

Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025). [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. [Link]

-

Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity - Chinese Chemical Society. (2021). [Link]

- METHOD FOR PRODUCING FLUORINATED PYRIDINE DERIVATIVES.

-

Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage - Juniper Publishers. (2017). [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. [Link]

-

Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. - ResearchGate. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

-

Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub. (2023). [Link]

-

N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal. [Link]

-

Fluorine-containing drugs approved by the FDA in 2021 - Chinese Chemical Society. (2023). [Link]

-

Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution | Organic Letters - ACS Publications. (2018). [Link]

- Synthesis method of 3-fluorine-4-aminopyridine - Google P

- Preparation method of fluoropyridine compounds - Google P

-

Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) - Organic Chemistry Portal. [Link]

-

Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. (2025). [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC. [Link]

-

Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC - NIH. (2024). [Link]

-

pKa values of compounds investigated herein. - ResearchGate. [Link]

-

Pyridinium polyhydrogen fluoride - Organic Syntheses Procedure. [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. [Link]

-

Bordwell pKa Table - Organic Chemistry Data. [Link]

- Agrochemical composition with improved drift and spreading properties - Google P

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. [Link]

- Pyridine derivatives, their preparation and their use as fungicides - Google P

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - Chair of Analytical Chemistry. (2025). [Link]

- A stabilization system for an agrochemical composition - Google P

- Synergistic pesticidal composition against sucking pests complex - Google P

Sources

- 1. Collection - Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - Organic Letters - Figshare [acs.figshare.com]

- 2. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [ccspublishing.org.cn]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]

- 17. DE3577704D1 - METHOD FOR PRODUCING FLUORINATED PYRIDINE DERIVATIVES. - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-hydroxypyridine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-5-hydroxypyridine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and validated through comparative analysis with related molecular structures.

Introduction

This compound, with the molecular formula C₅H₄FNO and a molecular weight of 113.09 g/mol , is a substituted pyridine derivative.[1] The presence of a fluorine atom and a hydroxyl group on the pyridine ring imparts unique electronic properties and potential for diverse chemical transformations, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide will delve into the expected NMR, IR, and MS spectral features of this compound, providing a robust framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, in addition to a signal for the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the electron-donating effect of the hydroxyl group. The predicted ¹H NMR spectral data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| H-2 | 8.10 | d | J(H2,F) = 2.5 |

| H-4 | 7.25 | dd | J(H4,F) = 9.0, J(H4,H6) = 2.5 |

| H-6 | 8.05 | d | J(H6,H4) = 2.5 |

| OH | 9.50 | br s | - |

Disclaimer: The NMR data presented are predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Interpretation and Rationale:

-

H-2 and H-6: These protons are situated ortho to the ring nitrogen, which is strongly electron-withdrawing, leading to their deshielding and appearance at lower field (higher ppm). Their chemical shifts are predicted to be around 8.10 and 8.05 ppm, respectively.

-

H-4: This proton is positioned between the two electron-donating groups (relative to fluorine), the fluorine and hydroxyl groups, and is expected to be the most shielded of the aromatic protons, with a predicted chemical shift of approximately 7.25 ppm.

-

OH Proton: The hydroxyl proton is expected to be a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can vary significantly with concentration and solvent but is predicted to be around 9.50 ppm in a non-protic solvent like DMSO-d₆.

-

Coupling Constants: The fluorine atom will couple with the neighboring protons. A significant through-bond coupling is expected between F-3 and H-4 (³JHF) of around 9.0 Hz. A smaller, long-range coupling is anticipated between F-3 and H-2 (⁴JHF) of approximately 2.5 Hz. The coupling between H-4 and H-6 (⁴JHH) is expected to be around 2.5 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the same electronic effects observed in the ¹H NMR spectrum. The predicted data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C-2 | 140.0 | J(C2,F) = 15 |

| C-3 | 158.0 | J(C3,F) = 240 |

| C-4 | 110.0 | J(C4,F) = 20 |

| C-5 | 155.0 | J(C5,F) = 10 |

| C-6 | 130.0 | J(C6,F) = 5 |

Disclaimer: The NMR data presented are predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Interpretation and Rationale:

-

C-3: The carbon directly attached to the highly electronegative fluorine atom (C-3) will experience a strong deshielding effect and exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of around 240 Hz. Its chemical shift is predicted to be the furthest downfield for the fluorinated carbon, around 158.0 ppm.

-

C-5: The carbon bearing the hydroxyl group (C-5) will also be significantly deshielded, with a predicted chemical shift of approximately 155.0 ppm.

-

C-2 and C-4: These carbons will show smaller two-bond and three-bond C-F couplings, respectively. C-2, being adjacent to the nitrogen, will be more deshielded than C-4.

-

C-6: This carbon is the least affected by the substituents and is expected to have a chemical shift around 130.0 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift of fluorine is sensitive to the electronic nature of its surroundings.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-3 | -120.0 | d |

Disclaimer: The NMR data presented are predicted based on established principles of NMR spectroscopy and analysis of similar compounds. Actual experimental values may vary. Chemical shifts are referenced to CFCl₃.

Interpretation and Rationale:

-

The fluorine atom at the 3-position is predicted to have a chemical shift of around -120.0 ppm. This value is influenced by the electron-donating hydroxyl group at the 5-position. The signal will appear as a doublet due to coupling with the adjacent H-4 proton.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 16-64 scans.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously assign all proton and carbon signals.

-

Caption: Predicted 2D NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-F, C=C, and C-N bonds, as well as the aromatic ring vibrations.

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3200-3400 | Broad, strong |

| C-H stretch (aromatic) | 3000-3100 | Medium, sharp |

| C=C and C=N stretch (aromatic ring) | 1550-1650 | Medium to strong, sharp |

| C-F stretch | 1200-1300 | Strong, sharp |

| C-O stretch (phenol) | 1150-1250 | Medium, sharp |

| C-H bend (out-of-plane) | 800-900 | Medium to strong, sharp |

Interpretation and Rationale:

-

O-H Stretch: A prominent broad band in the 3200-3400 cm⁻¹ region is the hallmark of the hydroxyl group, with the broadening arising from intermolecular hydrogen bonding.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring.

-

Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic stretching vibrations for C=C and C=N bonds in the 1550-1650 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ range is indicative of the C-F stretching vibration.

-

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1150-1250 cm⁻¹ region.

-

Out-of-Plane Bending: The substitution pattern on the pyridine ring will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (800-900 cm⁻¹).

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 113, corresponding to the molecular weight of this compound.

-

Isotope Peaks: The molecular ion peak will be accompanied by a smaller M+1 peak due to the natural abundance of ¹³C.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to involve the loss of small, stable neutral molecules. A plausible fragmentation pathway is illustrated below.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Interpretation of Fragmentation:

-

Loss of CO: A common fragmentation pathway for phenols and hydroxypyridines is the loss of a carbon monoxide molecule, which would result in a fragment ion at m/z = 85.

-

Loss of HCN: Pyridine rings often fragment via the loss of hydrogen cyanide, leading to a fragment ion at m/z = 86.

-

Further Fragmentation: The fragment at m/z = 85 could further lose HCN to give a fragment at m/z = 57.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Direct Infusion (for ESI or APCI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS for EI): Dissolve the sample in a volatile solvent and inject it into a GC column for separation before introduction into the mass spectrometer.

-

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, ideal for structural elucidation.

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that are useful for confirming the molecular weight with minimal fragmentation.

-

-

Mass Analyzer:

-

Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Summary

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction and interpretation of the expected spectral data, grounded in fundamental principles and comparative analysis. The provided experimental protocols offer a practical framework for researchers to acquire high-quality data for this important chemical entity. A thorough understanding of its spectroscopic properties is crucial for its effective utilization in the development of novel chemical entities with applications in medicine and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762906, this compound. Retrieved from [Link].[1]

Sources

An In-Depth Technical Guide to 3-Fluoro-5-hydroxypyridine (CAS: 209328-55-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal and materials chemistry, prized for its versatile reactivity and presence in a multitude of bioactive compounds. The strategic incorporation of fluorine atoms into this heterocyclic system can profoundly alter a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 3-Fluoro-5-hydroxypyridine, a valuable building block whose unique substitution pattern offers significant potential in the design and synthesis of novel chemical entities. As a Senior Application Scientist, the following sections are designed to not only present established protocols but also to provide the underlying scientific rationale, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Section 1: Physicochemical Properties and Structural Attributes

This compound, also known as 5-fluoropyridin-3-ol, is a crystalline solid at room temperature. Its chemical structure combines the electron-withdrawing nature of a fluorine atom with the hydrogen-bonding capabilities of a hydroxyl group on a pyridine ring. This unique arrangement influences its reactivity, solubility, and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 209328-55-2 | |

| Molecular Formula | C₅H₄FNO | |

| Molecular Weight | 113.09 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | General Supplier Data |

| Melting Point | 161-164 °C | General Supplier Data |

| pKa | 8.38 ± 0.10 (Predicted) | General Supplier Data |

| SMILES | C1=C(C=NC=C1F)O | |

| InChI | InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H |

Section 2: Synthesis of this compound: A Two-Step Approach

A robust and scalable synthesis of this compound can be achieved through a two-step sequence starting from commercially available 5-fluoronicotinamide. This pathway involves a Hofmann rearrangement to generate the key amine intermediate, followed by a Balz-Schiemann reaction to introduce the hydroxyl group.

Step 1: Synthesis of 3-Amino-5-fluoropyridine via Hofmann Rearrangement

The Hofmann rearrangement provides an efficient method for the conversion of a primary amide to a primary amine with one fewer carbon atom. In this step, 5-fluoronicotinamide is treated with bromine and a strong base, such as sodium hydroxide, in an aqueous solution.[1]

Mechanism Insight: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine, 3-amino-5-fluoropyridine, with the loss of carbon dioxide. The choice of aqueous conditions is crucial for the in-situ hydrolysis of the isocyanate intermediate.

Detailed Experimental Protocol:

-

In a reaction vessel, dissolve 32 g of sodium hydroxide in 140 mL of water and cool the solution to 8 °C.

-

Slowly add 19.2 g of bromine to the cooled solution while maintaining the temperature. Continue stirring for 1 hour to form a solution of sodium hypobromite.[1]

-

To this solution, add 19 g of 5-fluoronicotinamide portion-wise, ensuring the temperature is maintained at 25 °C. Stir the mixture for 2 hours.[1]

-

Heat the reaction mixture to 85 °C and maintain for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature and add 160 mL of a sodium hydroxide solution. Stir for 30 minutes.

-

Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-fluoropyridine.

Step 2: Synthesis of this compound via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines, but a modification of this reaction can be employed to introduce a hydroxyl group.[2][3][4][5][6] This involves the diazotization of 3-amino-5-fluoropyridine followed by the hydrolysis of the resulting diazonium salt.

Mechanism Insight: The primary amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like fluoroboric acid).[3][4][5][6] The resulting diazonium tetrafluoroborate is typically isolated and then thermally decomposed in the presence of water to yield the corresponding phenol (in this case, a hydroxypyridine). The use of fluoroboric acid is advantageous as it often leads to a more stable and easily isolable diazonium salt. The thermal decomposition proceeds via an aryl cation intermediate which is then trapped by water.[2][4]

Detailed Experimental Protocol:

-

In a suitable reaction vessel, suspend 3-amino-5-fluoropyridine in a 42% aqueous solution of fluoroboric acid (HBF₄). Cool the mixture to 0-5 °C in an ice-water bath.[7]

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the suspension while maintaining the temperature between 0-5 °C. The formation of the diazonium tetrafluoroborate salt will be observed as a precipitate.[3]

-

Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.

-

Isolate the diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether.

-

In a separate flask, heat water to reflux. Carefully add the isolated diazonium salt portion-wise to the refluxing water. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Section 3: Purification and Characterization

The crude product from the synthesis can be purified by either recrystallization or column chromatography to obtain a high-purity final product.

Purification Protocols

Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[8][9] A solvent system of ethanol/water or ethyl acetate/hexanes is a good starting point for screening.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9]

Column Chromatography:

-

Stationary Phase: Silica gel is a suitable stationary phase for the purification of polar compounds like this compound.[10]

-

Mobile Phase: A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol can be effective. The optimal solvent system should be determined by TLC analysis.

-

Procedure: Prepare a silica gel column and load the crude product. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[11]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the fluorine and hydroxyl substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for confirming the presence and environment of the fluorine atom.[12][13] A single resonance is expected for the fluorine atom in this compound.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-F stretch, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.[14][15][16]

Section 4: Reactivity and Synthetic Applications in Drug Discovery

The presence of three distinct functionalities—a fluorine atom, a hydroxyl group, and a pyridine nitrogen—makes this compound a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[17][18][19][20]

-

Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-arylation to introduce a variety of substituents. It can also be converted into a better leaving group, such as a triflate, for subsequent cross-coupling reactions.

-

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing fluorine and hydroxyl groups.

-

Nucleophilic Aromatic Substitution (SNAr): While fluorine is a poor leaving group in SNAr reactions on electron-rich rings, its reactivity can be enhanced in certain contexts, or it can influence the regioselectivity of reactions at other positions.

Application in the Synthesis of Ivosidenib

A prominent example of the utility of a closely related precursor, 3-amino-5-fluoropyridine, is in the synthesis of Ivosidenib . Ivosidenib is an inhibitor of isocitrate dehydrogenase-1 (IDH1) and is an FDA-approved drug for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma.[21] The synthesis of Ivosidenib highlights the importance of fluorinated pyridine intermediates in the construction of complex and biologically active molecules.

Section 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

-

Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN102875453A - Preparation method for pyridine medical intermediate for synthesizing anti-cancer auxiliary medicines.

-

Supporting Information for Catalyst-free radical fluorination of sulfonyl hydrazides in water. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Ni, C., & Hu, J. (2016). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2019).

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [https://www.ch.caltech.edu/~jdr/F NMR.pdf]([Link] NMR.pdf)

-

ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) LV; (c) CS; and (d) NPs co-loaded with.... Retrieved from [Link]

- Google Patents. (n.d.). WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders.

-

PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

-

PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. Retrieved from [Link]